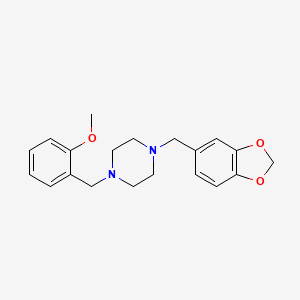

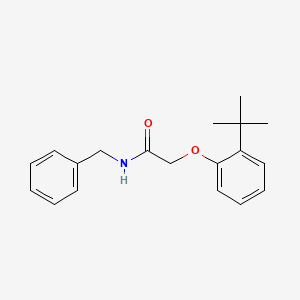

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperazine derivatives often involves complex reactions, including reductive amination, amide hydrolysis, N-alkylation, and other specific synthetic strategies designed to introduce desired functional groups or structural motifs. For example, the synthesis of certain piperazine derivatives was achieved by starting from key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine and further modified through various synthetic steps to achieve desired compounds with high affinity for specific receptors (Penjišević et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine, is crucial for their biological activity and interaction with various receptors. Crystal structure studies and computational analyses like DFT calculations help in understanding the reactive sites, molecular conformations, and potential for electrophilic and nucleophilic interactions (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that define their reactivity and interaction with biological systems. For instance, the synthesis and modification of these compounds involve steps like O-demethylation, N-dealkylation, and hydroxylation, which significantly impact their pharmacological profile (Kawashima et al., 1991).

科学的研究の応用

Synthesis and Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives: This study involved the synthesis of novel compounds from primary amines, including the use of 4-methoxybenzaldehyde and methyl piperazine. The synthesized compounds demonstrated antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Cytotoxic/Anticancer and Carbonic Anhydrase Inhibition

- New Phenolic Mannich Bases with Piperazines and Their Bioactivities: This research synthesized new Mannich bases using a piperazine component and evaluated them for cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. The findings included compounds with high potency selectivity expression and low Ki values in CA inhibition experiments (Gul et al., 2019).

Analgesic and Anti-inflammatory Agents

- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents: This study presented the synthesis of new chemical structures for use as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities. Some compounds displayed high COX-2 selectivity and inhibition of edema (Abu‐Hashem et al., 2020).

GC–MS and GC–IR Analysis

- GC–MS and GC–IR of Regioisomeric 4-N-Methoxy- and Dimethoxybenzyl Derivatives of 3-Trifluoromethylphenylpiperazine: This paper involved the synthesis and analysis of N,N-disubstituted piperazines. The study highlights the utility of GC–MS and GC–IR in differentiating structural elements of designer drug analogues (Almalghrabi et al., 2021).

Synthesis and Receptor Binding Assay

- Synthesis and in vitro Receptor Binding Assay of Pyrazolo [1,5-α] Pyridines: This research involved the synthesis of compounds from pyrazolo [1,5-α]pyridine-3-carbaldehyde and their evaluation in receptor binding assays, indicating potential use as dopamine D4 receptor ligands (Guca, 2014).

Cardiotropic Activity

- Synthesis and Cardiotropic Activity of 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines: This study synthesized a new group of piperazines and evaluated their cardiotropic activity. It found significant antiarrhythmic activity in certain compounds (Mokrov et al., 2019).

Quantitative Structure-Activity Relationship Analysis

- Quantitative Structure-Activity Relationship Analysis of the Substituent Effects on the Binding Affinity of Derivatives of Trimetazidine: This study performed QSAR analysis on trimetazidine derivatives to establish a relationship between molecular structure and binding affinity to receptor sites, providing insights into ischaemic heart disease therapy (Slavov et al., 2004).

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-23-18-5-3-2-4-17(18)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19/h2-7,12H,8-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNXHPZUMNRZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)